4'-a-C-Methyluridine
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Overview
Description
4’-a-C-Methyluridine is a modified nucleoside analog of uridine. It is characterized by the presence of a methyl group at the 4’ position of the ribose sugar. This modification imparts unique properties to the compound, making it a valuable tool in various scientific research fields, including chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4’-a-C-Methyluridine typically involves the modification of the ribose sugar backbone. One common method starts with the conversion of commercially available 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose into a shared intermediate through a series of seven steps. This intermediate is then further modified to introduce the 4’-methyl group .
Industrial Production Methods: While specific industrial production methods for 4’-a-C-Methyluridine are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as protection and deprotection of functional groups, selective methylation, and purification through chromatography .
Chemical Reactions Analysis
Types of Reactions: 4’-a-C-Methyluridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The methyl group at the 4’ position can participate in substitution reactions, leading to the formation of different derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles can be used under appropriate conditions to achieve substitution reactions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized uridine derivatives, while substitution reactions can produce a variety of methylated nucleoside analogs .
Scientific Research Applications
4’-a-C-Methyluridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of modified nucleic acids and other complex molecules.
Industry: The compound is used in the development of new pharmaceuticals and as a research tool in drug discovery
Mechanism of Action
The mechanism of action of 4’-a-C-Methyluridine involves its incorporation into RNA molecules, where it can influence RNA structure and function. The methyl group at the 4’ position affects the conformation of the ribose sugar, which in turn can impact RNA stability and interactions with other molecules. This modification can inhibit or enhance specific enzymatic reactions, such as those catalyzed by adenosine deaminases acting on RNA (ADARs) .
Comparison with Similar Compounds
4’-C-Methyladenosine: Another nucleoside analog with a methyl group at the 4’ position, used in similar research applications.
5-Methyluridine: A methylated uridine analog with different methylation site, known for its role in RNA modification.
2’-O-Methyluridine: A nucleoside analog with a methyl group at the 2’ position of the ribose sugar, used in studies of RNA stability and function.
Uniqueness: 4’-a-C-Methyluridine is unique due to its specific methylation at the 4’ position, which imparts distinct structural and functional properties. This modification can selectively inhibit or enhance certain biochemical reactions, making it a valuable tool for targeted studies in RNA biology and therapeutic development .
Properties
Molecular Formula |
C11H18N2O6 |
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Molecular Weight |
274.27 g/mol |
IUPAC Name |
1-[3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]-3-methyl-1-[(E)-3-oxoprop-1-enyl]urea |
InChI |
InChI=1S/C11H18N2O6/c1-11(6-15)8(17)7(16)9(19-11)13(4-3-5-14)10(18)12-2/h3-5,7-9,15-17H,6H2,1-2H3,(H,12,18)/b4-3+ |
InChI Key |
NZWKINXGMPTJFH-ONEGZZNKSA-N |
Isomeric SMILES |
CC1(C(C(C(O1)N(/C=C/C=O)C(=O)NC)O)O)CO |
Canonical SMILES |
CC1(C(C(C(O1)N(C=CC=O)C(=O)NC)O)O)CO |
Origin of Product |
United States |
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